![molecular formula C13H15N3O2S B15113851 6-Methyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B15113851.png)
6-Methyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile is a complex organic compound that belongs to the pyridine family This compound is characterized by the presence of a morpholine group, a cyano group, and a sulfanyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile can be achieved through several methods. One common approach involves the reaction of pyridine-3-carbonitrile with an appropriate morpholine derivative under basic conditions. The reaction typically requires the use of solvents such as ethanol or methanol and may involve heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may involve the use of continuous flow reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine or sulfanyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
6-Methyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-tumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-Methyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The presence of the morpholine and cyano groups allows the compound to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may modulate signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile
- 6-Methyl-2-(morpholin-4-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile
Uniqueness
6-Methyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile is unique due to the presence of the sulfanyl group, which imparts distinct chemical properties and reactivity compared to similar compounds
Properties
Molecular Formula |
C13H15N3O2S |
---|---|
Molecular Weight |
277.34 g/mol |
IUPAC Name |
6-methyl-2-(2-morpholin-4-yl-2-oxoethyl)sulfanylpyridine-3-carbonitrile |
InChI |
InChI=1S/C13H15N3O2S/c1-10-2-3-11(8-14)13(15-10)19-9-12(17)16-4-6-18-7-5-16/h2-3H,4-7,9H2,1H3 |
InChI Key |
IKLCGXMKIHXRIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)C#N)SCC(=O)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.